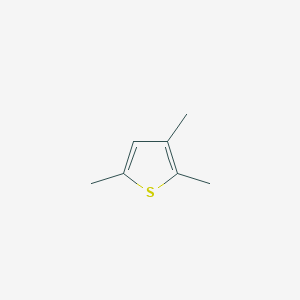

2,3,5-Trimethylthiophene

Vue d'ensemble

Description

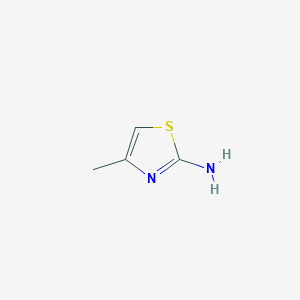

2,3,5-Trimethylthiophene is an organic compound with the molecular formula C7H10S . It has a molecular weight of 126.22 and is a liquid at room temperature . The compound is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylthiophene can be represented by the InChI code: 1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 . This indicates that the molecule consists of a thiophene ring substituted with three methyl groups at the 2nd, 3rd, and 5th positions .Physical And Chemical Properties Analysis

2,3,5-Trimethylthiophene is a liquid at room temperature . and is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Electrochemical Silylation

Electrochemical trimethylsilylation of halothiophenes, including derivatives of 2,3,5-trimethylthiophene, is an area of study. It helps in understanding the selectivity of electrochemical reactions on thiophene rings and has been used to obtain various silylated thiophenes with high selectivity (Deffieux et al., 1996).

Electropolymerization and Film Characterization

Silythiophene monomers, including derivatives of 2,3,5-trimethylthiophene, have been studied for electropolymerization, resulting in polythiophene films. These films are characterized by FT-IR and Raman spectroscopy, contributing to the understanding of structural properties and potential applications in electronics and materials science (Sauvajol et al., 1994).

Conformation Studies in Oligothiophenes

Studies on the solid-state conformation of oligothiophene derivatives, such as 2,3,5-trimethylthiophene, have been conducted. These studies provide insights into hydrogen-bonding interactions and conformational properties of thiophene-based compounds, which are important for material science and molecular engineering (Barbarella et al., 1996).

Applications in Electronic Materials

The synthesis and characterization of compounds like 2,3,5-trimethylthiophene have been explored for their potential in electronic materials. Studies include the development of materials with high electron mobility for use in organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Reaction with Dinitrobenzenediazonium Ions

The unique coupling reactions of 2,3,5-trimethylthiophene with dinitrobenzenediazonium ions have been studied. This research contributes to the understanding of chemical reactivity and synthesis pathways in organic chemistry (Gore et al., 1974).

Photophysical and Photoluminescence Studies

Studies on polythiophenes derived from 2,3,5-trimethylthiophene have explored their photophysical properties. This research is vital for developing advanced materials with specific optical properties, potentially useful in photovoltaic and display technologies (Knaapila et al., 2010).

Theoretical Investigations in Polythiophenes

Theoretical studies on the electronic structures of thiophene oligomers, including 2,3,5-trimethylthiophene derivatives, have been conducted. These studies provide valuable insights into the bonding and structural properties of polythiophenes, which are significant for material science and electronic applications (Kiliç et al., 1996).

DNA-Binding Applications

Research on cationic polythiophenes, which include derivatives of 2,3,5-trimethylthiophene, has been conducted to explore their potential as responsive DNA-binding polymers. This has implications for gene therapy and biotechnology applications (Carreon et al., 2014).

Propriétés

IUPAC Name |

2,3,5-trimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZJQIHBRCFDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170816 | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trimethylthiophene | |

CAS RN |

1795-05-7 | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

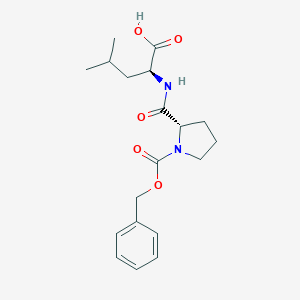

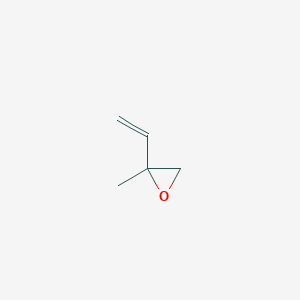

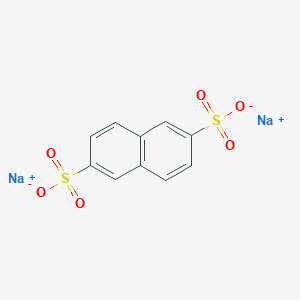

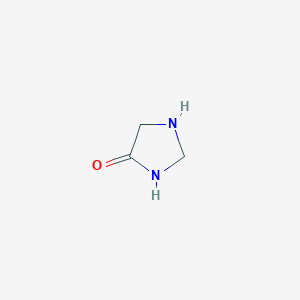

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

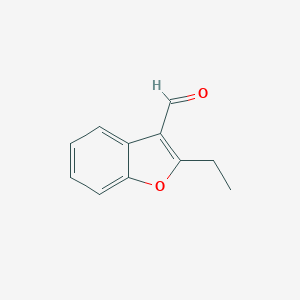

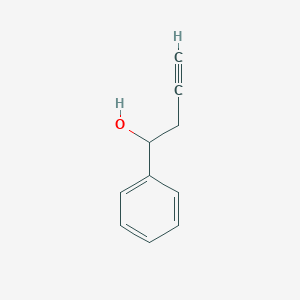

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3,5-trimethylthiophene in the context of dermatophyte identification?

A1: The scientific research highlights that 2,3,5-trimethylthiophene is one of the key volatile organic compounds (VOCs) emitted by Microsporum gypseum strains. [] This discovery suggests that the presence of this specific compound, along with other VOCs like methyl-2-penten-4-yl sulfide and 1-methylthio-2-methylbut-2-ene, could potentially serve as a distinguishing characteristic for identifying M. gypseum from other dermatophyte species. [] This finding is particularly interesting because traditional identification methods often rely on morphological characteristics and can be time-consuming. Analyzing VOC profiles using techniques like SPME-GC-MS offers a potentially faster and more objective approach for dermatophyte identification. []

Q2: What are the limitations of using volatile organic compounds for dermatophyte identification?

A2: While the detection of 2,3,5-trimethylthiophene and other VOCs shows promise for identifying M. gypseum, further research is needed to fully evaluate the robustness of this approach. [] Factors such as culture conditions, growth stage of the dermatophyte, and potential variations in VOC profiles among different strains within a species could influence the reliability of identification. Additionally, the study acknowledges that some Trichophyton species also produce butyrolactone, another VOC found in M. gypseum, highlighting the need to consider multiple VOC markers for accurate differentiation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.